Compound Description: This series of compounds, including various ether derivatives, acts as potent and selective G protein-gated inwardly-rectifying potassium (GIRK) channel activators. Research indicates these compounds exhibit nanomolar potency for GIRK1/2 activation and improved metabolic stability compared to traditional urea-based GIRK activators. []
Compound Description: This compound was synthesized via the reaction of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride. Structural analysis reveals a dihedral angle of 71.5° between the pyrazole and benzene rings. []
Compound Description: Synthesized by reacting 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride, this compound exhibits a 30.7° dihedral angle between the pyrazole and benzene rings. Crystal structure analysis shows N—H⋯O hydrogen bond-linked chains along the [] direction. []
Compound Description: This series, synthesized using ethyl N-pyridylpyrazole carboxylate and substituted aminobenzoic acids as starting materials, shows promising insecticidal and fungicidal activities. Notably, one compound exhibited 70% mortality against Mythimna separata Walker at 200 mg/L. []
2-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamides
Compound Description: This novel class of compounds is synthesized by dilithiating C(α), N-phenylhydrazones with lithium diisopropylamide, followed by condensation with methyl 2-(aminosulfonyl)benzoate and acid cyclization. []
Compound Description: This series of compounds has shown potent B-Raf inhibitory activity, with compound C6 exhibiting comparable potency to Vemurafenib and Erlotinib against B-RafV600E (IC50 = 0.15 μM). These compounds also demonstrate significant anti-proliferation activity against WM266.4 human melanoma cell lines. []
Compound Description: This series, with CDPPB as a starting point, acts as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). Modifications, particularly electronegative aromatic substituents on the benzamide moiety and halogens on the 1-phenyl ring, significantly influence their potency and affinity for the allosteric antagonist binding site of mGluR5. []
Compound Description: This class of compounds is synthesized via a novel one-pot cascade reaction involving in situ pyrazole formation and iodine/DMSO-mediated oxidation of functionalized pent-2-ene-1,5-diones. []
2-[1-Phenyl-1H-pyrazol-5-yl]benzoic Acids
Compound Description: These compounds are synthesized by dilithiating C(α),N-phenylhydrazones and reacting them with methyl hydrogen phthalate, followed by acid cyclization. []
Compound Description: Characterized by techniques like 1H-NMR, 13C-NMR, HRMS, and single-crystal X-ray diffraction, this compound exhibits moderate herbicidal and fungicidal activities. []
Compound Description: This novel compound serves as a precursor in the synthesis of the herbicide 2-chloro-N-[1-(2,6-dichloro-4-difluoromethyl-phenyl)-4-nitro-1H-pyrazol-5-yl]-propanamide. []
2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde free base
Compound Description: This compound exists in multiple crystalline polymorphic forms, including Form I, Form II, and substance N. These forms differ in their physical properties and might exhibit varying solubility, stability, and bioavailability. []
Compound Description: Structurally characterized by single-crystal X-ray diffraction, this compound belongs to the acyl thiourea class, known for various biological activities, including antimicrobial and antiviral properties. []
Compound Description: Analyzed using single-crystal X-ray diffraction, this compound is an example of an acyl thiourea derivative, known for potential applications in various fields, including antimicrobial and antiviral agents. []
Compound Description: This acyl thiourea derivative, characterized by single-crystal X-ray diffraction, exhibits a U-shaped molecular conformation. The compound demonstrates a dihedral angle of 88.9° between the pyrazole and the attached phenyl ring and 30.5° between the pyrazole and the methoxyphenyl group. [, ]
Compound Description: Characterized by the presence of an ethanol solvent molecule in its crystal structure, this compound exhibits intermolecular hydrogen bonding interactions. []
N-(1,3-Diphenyl-1H-Pyrazol-5-yl)amides
Compound Description: This series of compounds is synthesized via a one-pot method, achieving high yields (70-90%) by cyclizing benzoylacetonitrile with phenylhydrazine, followed by acylation. This efficient approach bypasses the isolation and purification of intermediary 5-amino-1,3-diphenyl pyrazole. []
Compound Description: This compound, a tosylate salt of a known neutrophil elastase inhibitor, exhibits improved physical properties compared to its free base form. The improved properties, potentially including solubility and stability, are beneficial for formulation and drug development. []
Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to reduce cutaneous toxicity associated with other Akt inhibitors. It exhibits low activity in inducing HaCaT keratinocyte apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potency. This compound has received approval for an investigational new drug (IND) application from the National Medical Products Administration (NMPA). []
Compound Description: This compound is a five-cyclic amide with an overall Z shape and contains a dimethylformamide solvent molecule in its crystal structure. []
Compound Description: This compound is under investigation for its potential in combination therapies for cancer treatment, either alongside other anticancer agents or in conjunction with radiation therapy. [, ]
2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles
Compound Description: These two related classes of heterocyclic compounds are synthesized through different multi-step pathways involving chalcones and thiosemicarbazides or N-pyrazoline-thioamides and 4-bromoacetyl-1,2,3-triazoles, respectively. []
Compound Description: This compound is an iron(II) complex with a pseudo-octahedral coordination environment. Its crystal structure is characterized by weak C—H⋯N, C—H⋯C hydrogen bonds, and C—H⋯π interactions. []
Compound Description: This series of compounds, designed based on CA-4 analogues and indoles, exhibits potent in vitro antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29. Notably, compound 7d within this series shows promising activity by inducing cell apoptosis, arresting cells in the G2/M phase, and inhibiting tubulin polymerization. []
Compound Description: This compound is synthesized by reacting 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide. The structure is characterized by FT-IR, NMR, and LCMS data. []
Compound Description: This compound features a central eight-membered ring that deviates from the ideal boat conformation due to steric hindrance. Its crystal structure reveals C(ar)—H⋯O hydrogen bonds linking the molecules, creating a three-dimensional network. []
Compound Description: This compound is a highly selective 5-hydroxytryptamine2A (5-HT2A) receptor inverse agonist. It displays potent antiplatelet activity by inhibiting serotonin-amplified human platelet aggregation. Research indicates oral bioavailability in various species and a favorable safety profile, making it a potential candidate for treating arterial thrombosis. [, ]
Compound Description: This compound is synthesized via a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate. Its structure has been determined using IR, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis. []
Compound Description: This series of compounds utilizes a one-pot, multicomponent synthesis approach involving substituted 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde, thiosemicarbazide, and 8-benzyloxy-5-(2-bromo-acetyl)-1H-quinolin-2-one. This efficient, environmentally friendly protocol results in high product yields (93-99%). []
Compound Description: This novel high-energy density material, structurally characterized through laboratory powder diffraction data and DFT optimizations, exhibits weak intramolecular hydrogen bonding and intermolecular O⋯π and O⋯O contacts. []
Compound Description: Synthesized via a one-pot method, this series of α-aminophosphonate derivatives exhibits modest insecticidal activity and notable in vitro fungicidal activity, particularly against Physalospora piricola. Compounds 11a and 11b within this series show promising antifungal activity comparable to triadimefon. []
Compound Description: This compound is structurally characterized, showing a 35.6° dihedral angle between the pyrazole and benzene rings. Its crystal structure reveals N—H⋯O hydrogen bond-linked molecules, forming C(4) chains. []
1-(2-HYDROXY-PHENYL)-3-(1-PHENYL-3-THIOPHEN-2-YL-1H-PYRAZOL-4-YL)-PROPENONE, 3-CHLORO-2-(1-PHENYL-3-THIOPHEN-2-YL-1H-PYRAZOL-4-YL)-CHROMON-4-ONE and 2-(1'-PHENYL-3'-THIOPHEN-2-YL-3,4-DIHYDRO-2H,1H'-[3,4]BIPYRAZOL-5-YL)-PHENOL
Compound Description: These three related compounds are synthesized through a series of reactions starting from a chalcone derivative. Characterization involves IR, 1H NMR, and mass spectroscopy. []
Compound Description: This series of iridium(III) complexes, utilizing 2-(4-trifluoromethyl)phenylpyridine (tfmppy) as the main ligand and various (1H-pyrazol-5-yl)pyridine derivatives as ancillary ligands, shows high phosphorescence quantum efficiency (0.76–0.82) and excellent performance in organic light-emitting diodes (OLEDs). []
Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist, exhibiting significant in vivo antiplatelet and antithrombotic activity, making it a potential alternative to clopidogrel. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.